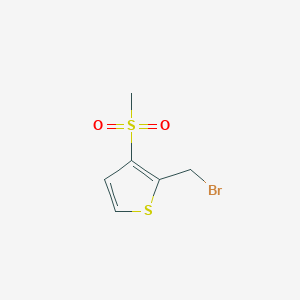

2-(bromomethyl)-3-methanesulfonylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metallation Reactions

Methylthio- and methylsulfonyl thiophenes, including derivatives like 2-(Bromomethyl)-3-methylsulfonylthiophene, have shown significance in metallation reactions. These thiophenes can be polymetallated using organolithium reagents and superbases, leading to various metallated products. For example, 3-(Methylsulfonyl)thiophene was found to undergo bimetallation at specific positions, indicating the chemical's utility in complex organic synthesis and metallation studies (Fattuoni et al., 2007).

Photoinduced Sulfonylation

A radical relay strategy involving 2-(Bromomethyl)-3-methylsulfonylthiophene derivatives has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation process is efficient under mild conditions and initiates with the generation of a methyl radical, followed by a radical relay with sulfur dioxide, leading to the production of methylsulfonyl-containing compounds (Gong et al., 2019).

Synthesis of Benzothiazepines

2-(Bromomethyl)-1-sulfonylaziridines, which can be derived from compounds like 2-(Bromomethyl)-3-methylsulfonylthiophene, have been used in the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. This process involves treatment with 2-aminothiophenol and showcases the versatility of these bromomethyl derivatives in synthesizing complex heterocyclic compounds (Karikomi et al., 2008).

Radical (Phenylsulfonyl)methylation

Visible-light-promoted radical (phenylsulfonyl)methylation reactions using bromomethyl phenyl sulfone derivatives, related to 2-(Bromomethyl)-3-methylsulfonylthiophene, have been developed. This method provides a mild and efficient way to access various (phenylsulfonyl)methylated compounds, highlighting the potential of these derivatives in radical-based synthetic chemistry (Liu & Li, 2016).

Wirkmechanismus

Target of Action

Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with palladium, forming a new pd–c bond . The bromine atom is then replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating complex organic molecules .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHJEJPXKKKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2453736.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)